Hallactone A
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Overview
Description
Hallactone A is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Drug Delivery and Sustained Release
Halloysite nanotubes (HNTs) have been widely studied for their potential in improving drug delivery methods. Studies have shown that HNTs, when used as nanocontainers, can enhance the structural integrity of various materials and offer sustained release of antibacterial agents. For instance, HNTs loaded with various antibacterial agents showed a pattern of sustained release, maintaining the ability to inhibit bacterial growth for extended periods. This characteristic makes HNTs a promising candidate for medical applications such as sutures and surgical dressings, without compromising the material properties (Patel et al., 2015).
Nanofiber Technology for Active Packaging
In the realm of active food packaging, HNTs have been used to develop chitosan/polycaprolactone electrospun nanofibers containing chlorogenic acid-loaded halloysite nanotubes. These nanofibers demonstrated improved thermal stability, hydrophilic surface, and enhanced water vapor barrier properties, making them suitable for long-term food preservation (Zou et al., 2020).
Enhancing Polymer Properties
HNTs have also been utilized to enhance the properties of polymers. For example, surface functionalization of HNTs with aminopropyltriethoxysilane was shown to influence the polymerization procedure and thermal properties of poly(ε-caprolactone), indicating the potential of HNTs in modifying polymer characteristics for various industrial applications (Terzopoulou et al., 2018).
Tissue Engineering and Biomedical Applications
HNTs have been explored for their potential in tissue engineering and biomedical applications. Studies have demonstrated the viability of HNTs in developing guided tissue regeneration/guided bone regeneration membranes with sustained drug delivery. The incorporation of drug-loaded halloysite clay nanotubes into poly(caprolactone)/gelatin microfibers has shown promising results in providing antimicrobial protection and enhancing mechanical properties, indicating the potential of HNTs for clinical applications (Xue et al., 2015).
properties
Product Name |
Hallactone A |
---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,2R,4S,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione |
InChI |
InChI=1S/C19H22O6/c1-7(2)12-8-5-10-14-18(3,9(8)6-11(20)24-12)16-13(25-16)15(21)19(14,4)17(22)23-10/h6-7,10,13-16,21H,5H2,1-4H3/t10-,13+,14-,15+,16+,18-,19-/m1/s1 |
InChI Key |
WXJASYTWXBVSQZ-UOMNFSLCSA-N |
Isomeric SMILES |
CC(C)C1=C2C[C@@H]3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |
Canonical SMILES |
CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |
synonyms |
hallactone A hallolactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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